Methanesulfonamide, N,N-dioctyl-

Organic Synthesis Protecting Groups Selective Deprotection

For complex multi-step syntheses requiring chemoselective amine deprotection, generic sulfonamides fail to provide the necessary orthogonality, leading to reaction incompatibility and low yields. N,N-Dioctyl methanesulfonamide (CAS 138507-14-9) solves this with its unique α-sulfonyl hydrogen enabling selective removal while other sulfonamide groups remain intact. - Selective Removal: The N,N-dioctyl methanesulfonyl group is cleaved in 70-72% yield, fully preserving benzenesulfonyl and triflyl groups. - Process Flexibility: Deprotection proceeds robustly with n-BuLi or LDA as base, and O₂ or dry air as oxidant, offering scalable process optimization. - Supply Assurance: Sourced as a stable, lipophilic precursor to dioctylamine for surfactants and catalyst research, with reliable batch-to-batch consistency.

Molecular Formula C17H37NO2S
Molecular Weight 319.5 g/mol
CAS No. 138507-14-9
Cat. No. B14280863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonamide, N,N-dioctyl-
CAS138507-14-9
Molecular FormulaC17H37NO2S
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CCCCCCCC)S(=O)(=O)C
InChIInChI=1S/C17H37NO2S/c1-4-6-8-10-12-14-16-18(21(3,19)20)17-15-13-11-9-7-5-2/h4-17H2,1-3H3
InChIKeyXHHHTXDICJDRSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dioctyl Methanesulfonamide Procurement Guide


Methanesulfonamide, N,N-dioctyl- (CAS 138507-14-9) is a sulfonamide derivative with the molecular formula C17H37NO2S and a molecular weight of 319.546 g/mol [1]. This compound is classified as an N,N-disubstituted methanesulfonamide and is characterized by the presence of a sulfonyl group bonded to a dioctylamine moiety [2]. It is utilized in specialized research applications, including organic synthesis as a protecting group and in material science as a component in electrolyte formulations [3].

N,N-Dioctyl Methanesulfonamide Selectivity Evidence


Generic substitution of N,N-dioctyl methanesulfonamide with other N,N-dialkyl or aryl sulfonamides is not scientifically valid due to its unique capability for selective deprotection in organic synthesis. Research demonstrates that a methanesulfonyl (Ms) group can be selectively removed in the presence of other traditional sulfonamide protecting groups, such as benzenesulfonyl or trifluoromethanesulfonyl [1]. This differential reactivity is a direct consequence of the α-sulfonyl hydrogen present in methanesulfonamides, which is absent in other sulfonamide classes [1]. Consequently, substituting N,N-dioctyl methanesulfonamide with a structurally similar sulfonamide would result in the loss of this critical orthogonality in synthetic sequences, potentially leading to reaction failure or undesired side reactions. The following section provides the quantitative evidence for this unique differentiation.

N,N-Dioctyl Methanesulfonamide Selectivity Data


Selective Deprotection vs. Benzenesulfonamide

N,N-dioctyl methanesulfonamide undergoes quantitative deprotection to yield the parent amine (dioctylamine) in high yield under conditions that do not affect other sulfonamides. In a direct head-to-head comparison under the same reaction conditions, the methanesulfonyl group is selectively removed, while benzenesulfonamide and trifluoromethanesulfonamide groups remain intact [1]. This selectivity is a binary outcome, not a matter of degree, and is critical for orthogonal protection strategies.

Organic Synthesis Protecting Groups Selective Deprotection

Deprotection Using LDA vs. BuLi

The deprotection yield of N,N-dioctyl methanesulfonamide is robust across different base and oxidant combinations, demonstrating process flexibility. Using LDA (3 equiv) and O2 gas as an alternative to n-BuLi produced a comparable yield of 72% [1]. This quantitative data confirms that the deprotection efficiency is not solely dependent on a single reagent, providing flexibility in synthetic route design.

Organic Synthesis Process Optimization Protecting Groups

Deprotection with Dry Air as Oxidant

The deprotection of N,N-dioctyl methanesulfonamide can be performed using dry air instead of pure oxygen gas without a decrease in yield. A yield of 72% was achieved using BuLi (3 equiv) and a balloon filled with dry air, which is identical to the yield obtained under a pure O2 atmosphere [1]. This is a significant finding for process scale-up, as it simplifies the reaction setup and enhances safety by eliminating the need for pure oxygen.

Process Chemistry Safety and Scale-Up Protecting Groups

N,N-Dioctyl Methanesulfonamide Applications


Orthogonal Protection in Multi-Step Synthesis

This compound is uniquely suited for complex synthetic sequences requiring an orthogonal amine protecting group. The quantitative evidence (Section 3) demonstrates that the N,N-dioctyl methanesulfonyl group can be selectively removed in 70-72% yield, while benzenesulfonyl and trifluoromethanesulfonyl groups remain completely unaffected [1]. This property is invaluable for constructing complex molecules where multiple protecting groups must be manipulated independently.

Synthesis of Lipophilic Dioctylamines

N,N-dioctyl methanesulfonamide serves as a stable, lipophilic precursor to dioctylamine. The high-yielding deprotection (70-72%) provides a reliable route to generate this secondary amine, which is a building block for surfactants, phase-transfer catalysts, and corrosion inhibitors. The evidence confirms that the deprotection can be achieved using air, a practical and scalable oxidant [1].

Scale-Up of Deprotection Reactions

For chemists and engineers involved in process development, the data shows that the deprotection of N,N-dioctyl methanesulfonamide is robust and adaptable. The reaction proceeds equally well with n-BuLi or LDA as the base, and with either pure oxygen or dry air as the oxidant, all yielding 70-72% product [1]. This flexibility allows for optimization of cost and safety parameters during scale-up.

N,N-Disubstituted Sulfonamides as Electrolyte Additives

Recent patent literature indicates that halogenated N,N-dialkyl methanesulfonamides are being investigated as non-aqueous organic solvents in lithium battery electrolytes [2]. While this application area is based on class-level inference, N,N-dioctyl methanesulfonamide represents a structurally relevant analog that may be of interest to researchers developing next-generation electrolytes with improved safety or performance profiles.

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